Fmoc-Tic-OH
Overview
Description
Fmoc-Tic-OH: N-1-Fmoc-L-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid , is a derivative of the amino acid tetrahydroisoquinoline. The compound is characterized by its molecular formula C25H21NO4 and a molecular weight of 399.44 g/mol .
Mechanism of Action
- Fmoc-Tic-OH is a compound that modulates serine protease kallikrein 7 . Its primary target is likely kallikrein 7, a protease involved in various physiological processes.
- This compound contains the Fmoc (9-fluorenylmethoxycarbonyl) protecting group. This group is introduced by reacting the amine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) .
- The Fmoc group is rapidly removed by base, typically using piperidine. It forms a stable adduct with the dibenzofulvene byproduct, preventing unwanted reactions .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Fmoc-Tic-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the peptide synthesis process. The nature of these interactions is primarily through the formation of carbamates with amines . The Fmoc group in this compound is base-labile, meaning it can be removed with bases such as secondary amines like piperidine .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in peptide synthesis. The Fmoc group protects amines in synthesis and is deprotected with bases such as secondary amines like piperidine . This process allows for the step-by-step assembly of amino acids to form peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-Tic-OH can be synthesized through a multi-step process involving the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) groupThe final step involves the protection of the amino group with the Fmoc group .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the coupling of Fmoc-protected amino acids to a solid support, followed by deprotection and cleavage steps to obtain the final product. The reaction conditions are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Tic-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like piperidine for Fmoc deprotection.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected or functionalized derivatives.
Scientific Research Applications
Chemistry: Fmoc-Tic-OH is widely used in peptide synthesis for the preparation of bioactive peptides and peptide mimetics. It serves as a key building block in the synthesis of complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based inhibitors and modulators .
Medicine: this compound is utilized in the design and synthesis of peptide-based drugs. It plays a crucial role in the development of therapeutic peptides targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and hydrogels. These materials have applications in drug delivery, tissue engineering, and diagnostics .
Comparison with Similar Compounds
- Fmoc-Phenylalanine (Fmoc-Phe-OH)
- Fmoc-Tryptophan (Fmoc-Trp-OH)
- Fmoc-Leucine (Fmoc-Leu-OH)
- Fmoc-Valine (Fmoc-Val-OH)
Comparison: Fmoc-Tic-OH is unique due to its tetrahydroisoquinoline core, which imparts distinct structural and functional properties compared to other Fmoc-protected amino acids. This uniqueness makes it valuable in the synthesis of specific peptide sequences and bioactive compounds .
Properties
IUPAC Name |
(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)23-13-16-7-1-2-8-17(16)14-26(23)25(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13-15H2,(H,27,28)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRBCUNCXDZOOU-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359655 | |
Record name | Fmoc-Tic-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136030-33-6 | |
Record name | Fmoc-Tic-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, N-FMOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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